3-Ethylpyridine-4-carbaldehyde

Overview

Description

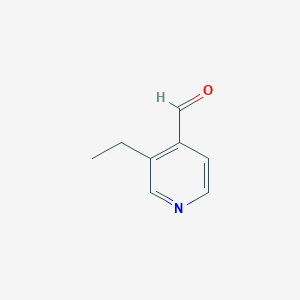

3-Ethylpyridine-4-carbaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of an ethyl group at the third position and an aldehyde group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives followed by formylation. For instance, starting with 3-ethylpyridine, the compound can be subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at the fourth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 3-Ethylpyridine-4-carboxylic acid.

Reduction: 3-Ethylpyridine-4-methanol.

Substitution: Various halogenated derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

3-Ethylpyridine-4-carbaldehyde serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. It participates in various chemical reactions including:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to corresponding alcohols.

- Electrophilic Substitution: The ethyl group allows for further functionalization of the pyridine ring .

Biology

In biological research, this compound has shown potential in several areas:

- Antimicrobial Activity: Studies have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications have been linked to enhanced antimicrobial effects .

- Antiviral Activity: Investigations into its effectiveness against viruses like SARS-CoV-2 suggest that the pyridine nucleus enhances interactions with viral proteins, inhibiting replication .

- Anticancer Properties: In vitro studies indicate cytotoxic effects against cancer cell lines, such as L1210 leukemia cells. The compound inhibits ribonucleotide reductase, crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Synthesis and Biological Evaluation

A series of derivatives based on this compound were synthesized and evaluated for biological activities. The most promising analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study focusing on antimicrobial efficacy, derivatives of pyridine were tested against a panel of pathogens. Results indicated that compounds with longer alkyl chains exhibited superior activity against Gram-positive bacteria compared to shorter-chain counterparts.

Data Summary

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | Varies | S. aureus, E. coli |

| Derivative A | Anticancer | 1.0 | L1210 leukemia |

| Derivative B | Antiviral | Not reported | SARS-CoV-2 |

Mechanism of Action

The mechanism of action of 3-Ethylpyridine-4-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. These imines can further undergo various transformations, making the compound a versatile intermediate in organic synthesis. The ethyl group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Pyridine-4-carbaldehyde: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.

3-Methylpyridine-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

3-Ethylpyridine-2-carbaldehyde: The aldehyde group is at the second position, resulting in different reactivity and applications.

Uniqueness: 3-Ethylpyridine-4-carbaldehyde is unique due to the combined presence of the ethyl and aldehyde groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

3-Ethylpyridine-4-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and synthesizing data from various sources.

This compound is characterized by the presence of an ethyl group at the 3-position and an aldehyde functional group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative study indicated that compounds with similar structures demonstrated enhanced antimicrobial effects, suggesting that modifications to the pyridine ring can improve efficacy against resistant pathogens .

Antiviral Activity

The antiviral potential of pyridine compounds has been a focal point in recent research. This compound has been investigated for its effectiveness against viruses such as SARS-CoV-2. The presence of the pyridine nucleus is believed to enhance interaction with viral proteins, thus inhibiting replication .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it was tested against L1210 leukemia cells and demonstrated cytotoxic effects comparable to established chemotherapeutic agents. The mechanism appears to involve the inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Synthesis and Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The most promising analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. This study underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial efficacy, several derivatives of pyridine were tested against a panel of pathogens. The results indicated that compounds with longer alkyl chains exhibited superior activity against Gram-positive bacteria compared to their shorter-chain counterparts .

Data Summary

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | Varies | S. aureus, E. coli |

| Derivative A | Anticancer | 1.0 | L1210 leukemia |

| Derivative B | Antiviral | Not reported | SARS-CoV-2 |

Properties

IUPAC Name |

3-ethylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-5-9-4-3-8(7)6-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDTZBINGQEUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603473 | |

| Record name | 3-Ethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-16-5 | |

| Record name | 3-Ethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.